molecular formula C16H16N2O3 B12632811 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-24-6

1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12632811
CAS No.: 920804-24-6
M. Wt: 284.31 g/mol
InChI Key: UCYQUPNCDDXBMJ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features both a nitrophenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:

    Amine Alkylation: The reaction of a nitrophenyl compound with a phenylethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Reduction: 1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific electronic properties.

    Biology: As a probe for studying biological pathways involving nitro and amine groups.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-aminoethan-1-one: Lacks the phenylethyl group.

    1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: The nitro group is reduced to an amine.

Uniqueness

1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is unique due to the presence of both a nitrophenyl group and a phenylethylamine moiety, which can confer distinct chemical and biological properties.

Properties

CAS No.

920804-24-6

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C16H16N2O3/c19-16(14-6-8-15(9-7-14)18(20)21)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2

InChI Key

UCYQUPNCDDXBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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